

Spectroscopic data for 2-Ethyl-1h-indene (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Ethyl-1h-indene

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Spectroscopic Data for 2-Ethyl-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-1H-indene**. Due to the limited availability of public experimental data for this specific derivative, this document presents the available experimental mass spectrometry data, alongside a detailed analysis of the spectroscopic data for the parent compound, 1H-indene, as a foundational reference. Furthermore, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **2-Ethyl-1H-indene** are provided to guide researchers in their analytical endeavors.

Introduction

2-Ethyl-1H-indene is a derivative of indene, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring. The structural elucidation and characterization of such molecules are paramount in various fields, including medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of these compounds. This guide offers a centralized resource for the spectroscopic properties of **2-Ethyl-1H-indene**, including detailed experimental protocols and data interpretation.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **2-Ethyl-1H-indene**. For comparative purposes and in light of the scarcity of experimental data for the title compound, the corresponding data for 1H-indene are also provided.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, enabling the determination of its molecular weight and elemental formula.

Table 1: Electron Ionization Mass Spectrum Data for **2-Ethyl-1H-indene**[\[1\]](#)

m/z	Intensity (%)	Assignment
144	100	[M] ⁺ (Molecular Ion)
129	85	[M-CH ₃] ⁺
115	50	[M-C ₂ H ₅] ⁺
91	30	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: The mass spectrum for **2-Ethyl-1H-indene** is available in the NIST WebBook.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The following table presents the predicted proton NMR chemical shifts for **2-Ethyl-1H-indene**. These predictions are based on the known chemical shifts of 1H-indene and the expected substituent effects of an ethyl group at the C2 position.

Table 2: Predicted ¹H NMR Data for **2-Ethyl-1H-indene**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1	~3.4	t	~2.0
H3	~6.6	t	~2.0
H4, H7	7.1 - 7.5	m	-
H5, H6	7.1 - 7.5	m	-
-CH ₂ - (ethyl)	~2.4	q	~7.5
-CH ₃ (ethyl)	~1.1	t	~7.5

Table 3: ¹H NMR Data for 1H-Indene

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.47	d	7.5	Ar-H
7.40	d	7.5	Ar-H
7.26	t	7.5	Ar-H
7.19	t	7.5	Ar-H
6.88	dt	5.5, 2.0	=CH
6.55	dt	5.5, 1.9	=CH
3.38	t	2.0	-CH ₂ -
Solvent: CDCl ₃ , Frequency: 400 MHz			

The predicted carbon-13 NMR chemical shifts for **2-Ethyl-1H-indene** are provided below.

Table 4: Predicted ¹³C NMR Data for **2-Ethyl-1H-indene**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1	~40
C2	~150
C3	~130
C3a	~144
C4	~121
C5	~125
C6	~126
C7	~124
C7a	~145
-CH ₂ - (ethyl)	~25
-CH ₃ (ethyl)	~14

Table 5: ¹³C NMR Data for 1H-Indene

Chemical Shift (δ) ppm	Assignment
144.85	Ar-C (quaternary)
143.64	Ar-C (quaternary)
134.00	=CH
132.08	=CH
126.22	Ar-CH
124.55	Ar-CH
123.68	Ar-CH
120.95	Ar-CH
39.00	-CH ₂ -
Solvent: CDCl ₃ , Frequency: 25.16 MHz	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 6: Predicted IR Absorption Data for **2-Ethyl-1H-indene**

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
3100-3000	Medium	C-H stretch (aromatic and vinylic)
2960-2850	Strong	C-H stretch (aliphatic)
1640-1620	Medium	C=C stretch (vinylic)
1600, 1475	Medium-Strong	C=C stretch (aromatic)
1465	Medium	C-H bend (aliphatic)
750-700	Strong	C-H out-of-plane bend (aromatic)

Table 7: IR Absorption Data for 1H-Indene

Frequency (cm ⁻¹)	Intensity	Assignment
3060	s	Aromatic C-H Stretch
2890	m	Aliphatic C-H Stretch
1620	m	C=C Stretch
1460	s	CH ₂ Bend
750	s	Aromatic C-H Bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These protocols can be adapted for the specific analysis of **2-Ethyl-1H-indene**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR. The spectral width should cover the expected range for carbon signals (e.g., 0-220 ppm).

IR Spectroscopy Protocol

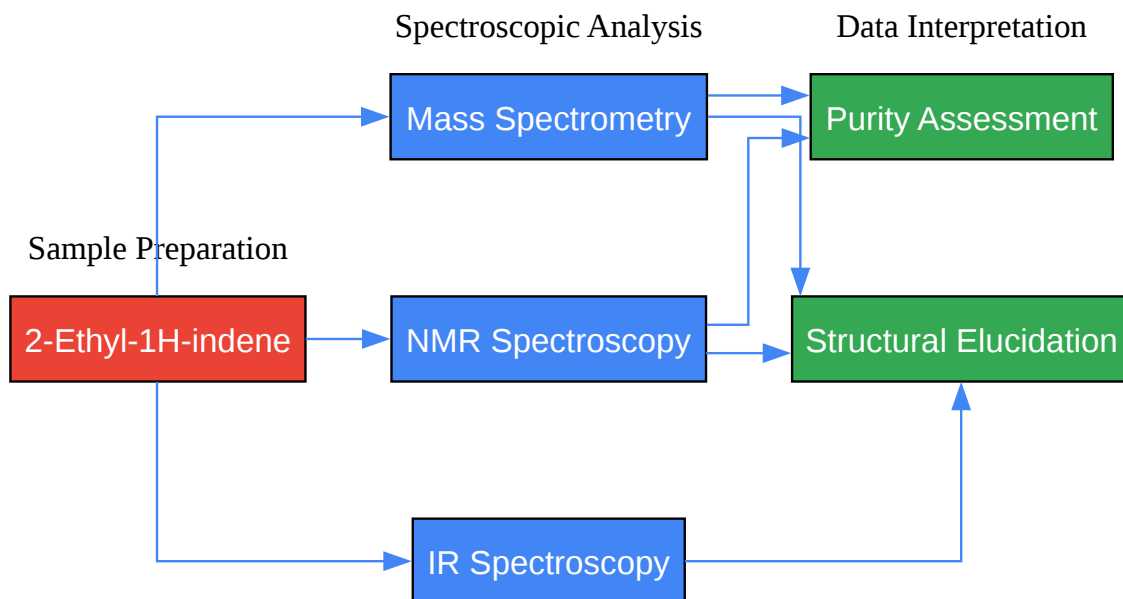
- **Sample Preparation (Neat Liquid):** A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty salt plates is recorded first. The sample is then scanned over the desired range (e.g., 4000-400 cm^{-1}).
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final IR spectrum.

Mass Spectrometry (GC-MS) Protocol

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Instrumentation:** A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.
- **GC Conditions:** The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure separation of components. The injector temperature is set high enough to ensure rapid volatilization of the sample.
- **MS Conditions:** The mass spectrometer is typically operated in Electron Ionization (EI) mode. The mass range is set to scan over the expected molecular weight and fragment ions (e.g., m/z 40-400).

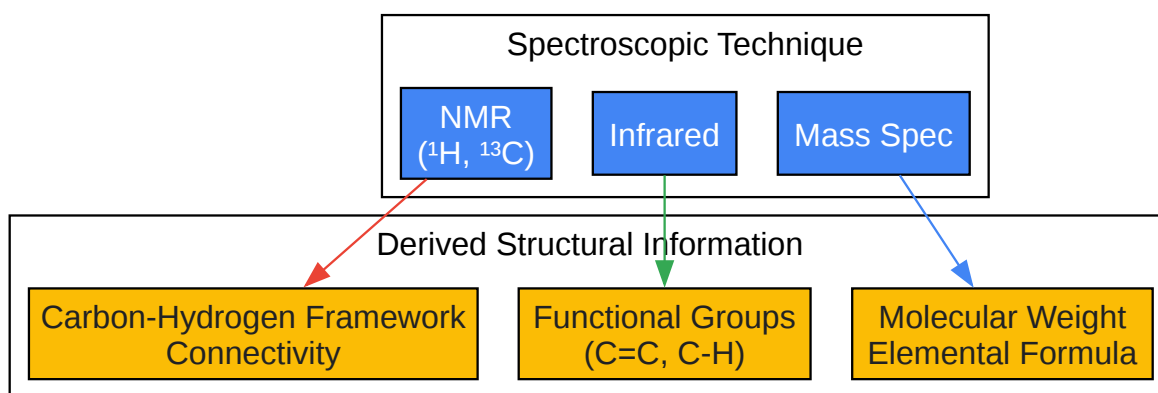
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques and the structural information they provide.



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Caption: Workflow for the spectroscopic analysis of **2-Ethyl-1H-indene**.



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Caption: Information derived from different spectroscopic techniques.

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References

- 1. beilstein-journals.org [beilstein-journals.org]
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